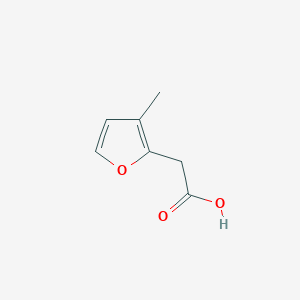![molecular formula C18H17ClN2O4S2 B3017634 4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-86-3](/img/structure/B3017634.png)
4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide involves condensation reactions under specific conditions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the methoxyethyl and methylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of compounds in this class can be characterized using various spectroscopic techniques. X-ray crystallography provides detailed information about the crystal structure, as seen in the study of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, which crystallizes in the orthorhombic space group . Density functional theory (DFT) and other computational methods can be used to optimize the molecular geometry and predict various properties such as vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential distribution . These methods would be applicable to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity and interconversion of related compounds can be studied through pharmacokinetic experiments. For example, the pharmacokinetics of a 5-hydroxytryptamine (5HT3) receptor antagonist and its metabolites were examined in rats, revealing that the sulfoxide underwent interconversion with its sulfide metabolite . Such studies can provide insights into the metabolic pathways and chemical stability of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by various analytical techniques. Polymorphism is a key aspect, as different crystalline forms can exhibit distinct physical properties, as seen in the study of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . Techniques such as X-ray powder diffractometry, thermal analysis, and IR spectroscopy can be used to distinguish between polymorphs and assess their stability . These methods would be relevant for determining the physical and chemical properties of this compound.
Scientific Research Applications
Pro-apoptotic Activity and Anticancer Potential
One study explored the synthesis of indapamide derivatives, including compounds similar to 4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, for their anticancer properties. Specifically, these derivatives demonstrated pro-apoptotic activity against melanoma cell lines, with one compound showing significant growth inhibition. This research highlights the potential of such compounds in developing anticancer therapies, especially targeting melanoma (Ö. Yılmaz et al., 2015).
Electrophysiological Activity and Potential as Selective Class III Agents
Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, aiming to identify new selective class III agents for arrhythmia treatment. The research indicates that derivatives of this compound could play a significant role in developing novel therapeutic agents for cardiovascular diseases (T. K. Morgan et al., 1990).
Serotonin 4 Receptor Agonist Activity for Gastrointestinal Motility
Research into benzamide derivatives, including structures akin to this compound, has shown promise in developing potent serotonin 4 (5-HT4) receptor agonists. These compounds are evaluated for their ability to enhance gastrointestinal motility, offering potential therapeutic benefits for gastrointestinal disorders (S. Sonda et al., 2003; S. Sonda et al., 2004).
Antimicrobial and Anticancer Evaluation
A study on 4-thiazolidinone derivatives showcased their in vitro antimicrobial and anticancer potentials, indicating the versatility of compounds similar to this compound in addressing a range of diseases. This underlines the potential for such compounds to serve dual roles in antimicrobial and anticancer applications (A. Deep et al., 2016).
properties
IUPAC Name |
4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-10-9-21-15-8-7-14(27(2,23)24)11-16(15)26-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZZVFFXCJTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



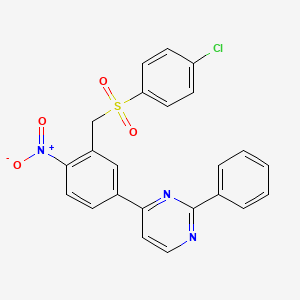
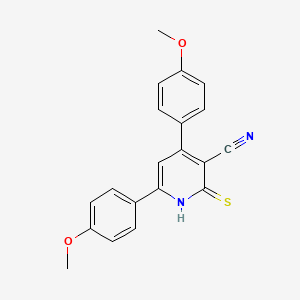
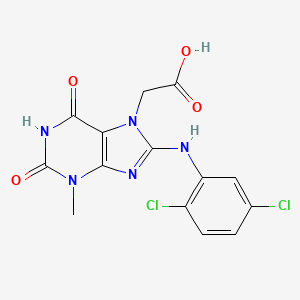
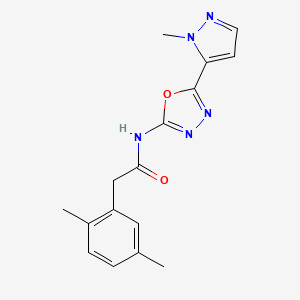
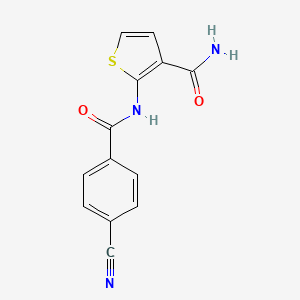
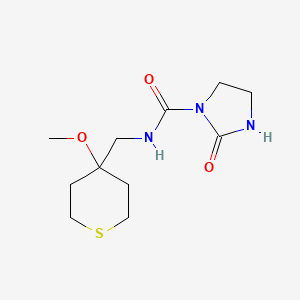
![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
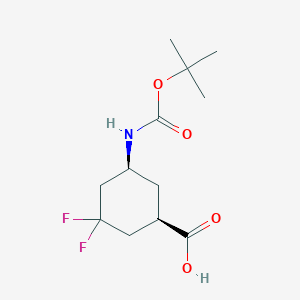
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)
